N-(4-Chlorophenyl)-1,2-phenylenediamine

Catalog No.
S795651
CAS No.
68817-71-0
M.F
C12H11ClN2
M. Wt
218.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Chlorophenyl)-1,2-phenylenediamine

CAS Number

68817-71-0

Product Name

N-(4-Chlorophenyl)-1,2-phenylenediamine

IUPAC Name

2-N-(4-chlorophenyl)benzene-1,2-diamine

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C12H11ClN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2

InChI Key

WEUBIWJPIRTWDF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Cl

Synonyms

N-(4-Chlorophenyl)-1,2-phenylenediamine; N-(4-Chlorophenyl)benzene-1,2-diamine; N-(p-Chlorophenyl)-o-phenylenediamine; N1-(4-Chlorophenyl)-1,2-benzenediamine

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Cl

N-(4-Chlorophenyl)-1,2-phenylenediamine, also known as 2-Amino-4'-chlorodiphenylamine, is an organic compound with the molecular formula C12H11ClN2C_{12}H_{11}ClN_2 and a molecular weight of 218.68 g/mol. This compound is characterized by its light yellow solid form and has a melting point range of 117-119 °C. It is primarily used in the synthesis of various chemical compounds, including clofazimine analogs, which are significant in treating leishmaniasis and malaria .

There is no scientific research readily available on the mechanism of action of N-(4-Chlorophenyl)-1,2-phenylenediamine [, , ].

, particularly in the formation of dyes and pharmaceutical intermediates. A notable reaction involves its use as a reagent in the synthesis of clofazimine analogs through condensation reactions. Additionally, it can undergo reduction reactions to yield other derivatives, such as 4-chloro-1,2-phenylenediamine .

Research indicates that N-(4-Chlorophenyl)-1,2-phenylenediamine exhibits potential biological activities. It has been studied for its genotoxic effects, particularly in relation to DNA damage. In plasmid nicking assays, it has been shown to induce single-strand breaks and double-strand breaks in DNA, suggesting its role as a genotoxic agent . Furthermore, its interaction with human serum albumin has been linked to structural perturbations and increased nuclear fragmentation in treated cells, indicating possible apoptotic effects .

The synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine can be achieved through various methods. One common approach involves the reduction of N-(4-chlorophenyl)-2-nitrobenzenamine using iron powder in an ethanol solution containing ammonium chloride. The reaction typically occurs at elevated temperatures (around 70 °C) for several hours, yielding the desired product with high purity .

Example Synthesis Reaction

text
N-(4-Chlorophenyl)-2-nitrobenzenamine + Iron powder → N-(4-Chlorophenyl)-1,2-phenylenediamine

N-(4-Chlorophenyl)-1,2-phenylenediamine finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of antileishmanial and antiplasmodial agents.
  • Dyes: Employed in the preparation of monoaminophenazine dyes.
  • Research: Utilized in studies related to genotoxicity and protein interactions .

Studies have focused on the interactions between N-(4-Chlorophenyl)-1,2-phenylenediamine and proteins such as human serum albumin. These interactions involve non-covalent forces such as hydrogen bonding and hydrophobic interactions. The binding affinity has been characterized through various methods including dynamic light scattering and spectroscopic techniques. The compound's ability to induce structural changes in proteins suggests its potential role in biochemical applications .

Several compounds share structural similarities with N-(4-Chlorophenyl)-1,2-phenylenediamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-1,2-phenylenediamineLacks the additional phenyl groupPrimarily used in hair dye formulations
N-(Phenyl)-1,2-phenylenediamineContains a phenyl group instead of a chlorinated oneCommonly used as a precursor for dyes
N,N-Diethyl-4-chloroanilineContains diethyl groups instead of phenylUsed primarily in pesticide formulations

While these compounds share similar functional groups or structures, N-(4-Chlorophenyl)-1,2-phenylenediamine is unique due to its specific applications in pharmaceuticals and its notable biological activity related to genotoxicity.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68817-71-0

Wikipedia

N-(4-Chlorophenyl)-1,2-phenylenediamine

Dates

Modify: 2023-08-15

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